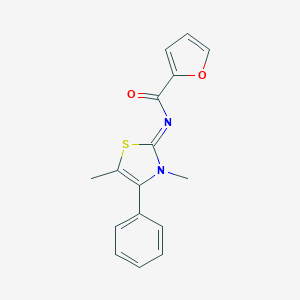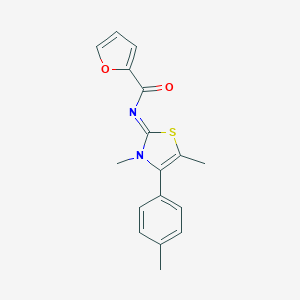![molecular formula C18H18FN5O2S B305319 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305319.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that has been widely researched for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide involves the inhibition of DNA synthesis and cell division. It has been found to target the topoisomerase II enzyme, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide can cause DNA damage, cell cycle arrest, and apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activity, with studies showing that it can inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide in lab experiments is its broad range of potential applications. It has been investigated for its use in the treatment of cancer, bacterial and fungal infections, and other diseases. However, one limitation is that it can be difficult and time-consuming to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide. One area of interest is its use in combination with other drugs to enhance its anticancer activity. Another area is the investigation of its potential use in the treatment of other diseases, such as viral infections. Additionally, further research is needed to better understand its mechanism of action and to optimize its synthesis for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide involves the condensation of 5-fluoro-2-methylbenzoic acid with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has been researched for its potential applications in the treatment of various diseases. It has been found to have anticancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of bacterial and fungal infections.
Propriétés
Nom du produit |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H18FN5O2S |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-12-7-8-13(19)9-15(12)21-17(25)11-27-18-23-22-16(24(18)20)10-26-14-5-3-2-4-6-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Clé InChI |
HGUCWUORKRHUMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)






![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)